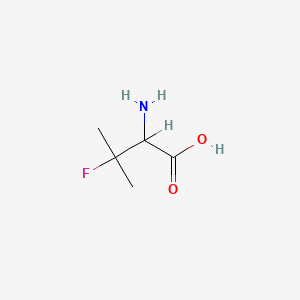

3-氟-DL-缬氨酸

描述

3-Fluoro-DL-valine is a fluorinated analog of the amino acid valine, where a fluorine atom has been introduced into the valine molecule. This modification can significantly alter the molecule's properties and reactivity, making it a compound of interest in various fields of chemistry and biochemistry, including protein NMR and bio-organic chemistry studies .

Synthesis Analysis

The synthesis of fluorinated amino acids such as 3-fluoro-DL-valine involves the use of isotopically labeled reagents and stereoselective addition reactions. Efficient synthetic routes have been developed that utilize readily available and inexpensive isotope-containing reagents, such as NaBD4, carbon-13C dioxide, and sodium azide-1-15N. These methods provide access to various isotopologues of the amino acids, which are valuable for NMR studies . Additionally, a new synthesis route for a related compound, (2S,3S)-4-fluorovaline, has been established, involving the stereoselective addition to the (S)-pyroglutamate derivative .

Molecular Structure Analysis

The molecular structure of 3-fluoro-DL-valine and its complexes can be studied using techniques such as X-ray diffraction and IR spectroscopy. For instance, the crystal structure of a molecular complex of Sb(III) fluoride with DL-valine has been determined, revealing how valine molecules are united into polymer chains through bidentate bridging carboxylate groups . This structural information is crucial for understanding the interaction of fluorinated amino acids with other chemical entities.

Chemical Reactions Analysis

Fluorinated amino acids like 3-fluoro-DL-valine can participate in various chemical reactions, including the formation of complexes with metals such as antimony(III) fluoride. These reactions can lead to the synthesis of novel compounds with unique properties, as demonstrated by the preparation of molecular complexes and fluoroantimonates with DL-valine . The reactivity of these compounds can be further explored to understand the role of fluorine in biomimetic polyene cyclizations, as seen in the total synthesis of dl-β-amyrin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-DL-valine and its derivatives can be characterized using methods like DSC and NMR. For example, the thermal properties and ion mobility of antimony(III) fluoride complexes with DL-valine have been studied, revealing the absence of ionic mobilities in fluoride and proton sublattices at certain frequencies and temperatures. Such studies provide insights into the stability and behavior of these compounds under various conditions . Additionally, the incorporation of fluorinated valines into proteins for NMR studies has shown that they can yield high incorporation rates and clean 19F-NMR spectra, indicating their suitability for such applications .

科学研究应用

1. 与Sb(III)氟化物形成的复合物

研究已经探讨了Sb(III)氟化物与α-氨基异戊酸(DL-缬氨酸)在水溶液中的反应。这项研究导致了涉及Sb(III)氟化物和缬氨酸的分子复合物的合成,这些复合物通过氨基酸分子的双齿桥联羧基团结合成聚合物链。这种分子复合物合成的进展在配位化学中具有重要意义(Zemnukhova et al., 2005)。

2. 微生物制备和工业应用

d-缬氨酸,与3-氟-DL-缬氨酸密切相关,在工业应用中是一种关键的手性源。它被用作合成农药、半合成兽药抗生素和药物的中间体。d-缬氨酸的微生物制备由于其高立体选择性和环保过程而备受期待,突显了缬氨酸衍生物在工业生物技术中的重要性(Chen et al., 2016)。

3. NMR光谱学中的恢复校正技术

3-氟-DL-缬氨酸已应用于核磁共振(NMR)光谱学中的恢复校正技术,用于大脑组织的研究。该技术纠正了提取过程中的代谢物损失,并最小化了定量NMR光谱学中的间试差异,证明在动物研究中检测大脑代谢物浓度差异方面是有效的(Nakagami et al., 2014)。

4. 热性能和离子迁移研究

已进行了关于Sb(III)氟化物与DL-缬氨酸复合物的热性能和离子迁移的研究。这些研究侧重于这些复合物的晶体结构和热行为,为氟锑酸盐的稳定性和性质提供了见解,这在无机化学和材料科学领域具有相关性(Kavun et al., 2019)。

5. 氨基酸的γ-辐照研究

3-氟-DL-缬氨酸已成为γ-辐照氨基酸研究的研究对象。这涉及使用电子顺磁共振(EPR)技术研究γ-辐照的3-氟-DL-缬氨酸中产生的顺磁物种。这类研究对于理解氨基酸辐射诱导变化至关重要,这在辐射化学和生物化学中具有重要意义(Osmanoğlu等,2017)。

6. 基于氟嘧啶的化疗

研究已探讨了甲烯四氢叶酸还原酶多态性在晚期结肠癌中的作用以及其在对基于氟嘧啶的化疗的临床反应中的预测价值。某些多态性的存在可能增强对涉及氟尿嘧啶的治疗的反应,这种药物与3-氟-DL-缬氨酸密切相关(Cohen et al., 2003)。

安全和危害

3-Fluoro-DL-valine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area . In case of contact, it’s recommended to wash off with plenty of water .

属性

IUPAC Name |

2-amino-3-fluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUKCHCGMBNYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320690 | |

| Record name | 3-Fluoro-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-DL-valine | |

CAS RN |

43163-94-6 | |

| Record name | 43163-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

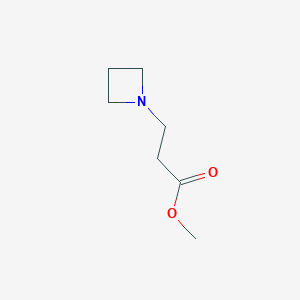

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)